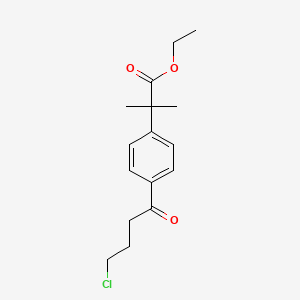

Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate

Description

Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate (CAS: 76811-97-7, molecular formula: C₁₆H₂₁ClO₃) is a synthetic organic compound primarily utilized as a pharmaceutical intermediate in the synthesis of piperidine derivatives, such as 4-(cyclopropylcarbonyl)-α,α-dimethylphenylacetic acid . Its structure features a benzene ring substituted with an alpha,alpha-dimethyl acetate group at the para position and a 4-chloro-1-oxobutyl side chain. The compound is synthesized via Friedel-Crafts acylation, reacting ethyl α,α-dimethylphenylacetate with 4-chlorobutyryl chloride in the presence of aluminum chloride and carbon disulfide . However, this method historically produces a mixture of para and meta regioisomers (approximately 65% meta), complicating isolation .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO3/c1-4-20-15(19)16(2,3)13-9-7-12(8-10-13)14(18)6-5-11-17/h7-10H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQITLVKOMJPDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101202709 | |

| Record name | Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101202709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76811-97-7 | |

| Record name | Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76811-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101202709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate typically involves the esterification of 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Applications in Pharmaceutical Research

Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate is primarily known for its role as an intermediate in the synthesis of antihistamines and other therapeutic agents. Notably, it has been utilized in the development of hydroxydiphenylmethylpiperidines, which exhibit antihistaminic properties.

Case Study: Antihistamine Development

A study conducted by Ayers et al. (2003) demonstrated the effectiveness of this compound in synthesizing a series of antihistamines with improved efficacy and reduced side effects compared to existing medications. The research highlighted:

- Objective : To develop novel antihistaminic compounds.

- Methodology : Synthesis using Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate as a key intermediate.

- Results : Several compounds showed significant improvements in receptor binding affinity and lower sedation levels.

Applications in Organic Synthesis

Beyond pharmaceuticals, this compound serves as a valuable reagent in organic synthesis. Its unique structure allows for various transformations that can lead to the creation of complex molecules.

Example of Organic Synthesis Application

In organic chemistry, it has been used to synthesize derivatives of benzeneacetic acid which are employed in various chemical processes:

| Compound Name | Application |

|---|---|

| Hydroxydiphenylmethylpiperidine | Antihistamines |

| Benzeneacetic acid derivatives | Solvents and flavoring agents |

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Para vs. Meta Regioisomers

The synthesis of ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate often yields inseparable regioisomers due to the electrophilic substitution pattern in Friedel-Crafts reactions. Key differences include:

The para isomer is pharmacologically relevant, while the meta isomer is a challenging byproduct. Advanced methods, such as solvent optimization and catalyst tuning, now improve para selectivity .

Functional Analogues: Chlorobenzilate and Bromopropylate

Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate shares structural motifs with pesticidal esters but differs in application:

These analogues highlight how minor structural changes (e.g., halogenation, hydroxylation) pivot compounds from pharmaceuticals to agrochemicals.

Other alpha,alpha-Dimethyl Benzene Derivatives

Several structurally related compounds exhibit divergent functional groups and uses:

The alpha,alpha-dimethyl group enhances steric hindrance, influencing reactivity and bioavailability in pharmaceuticals, whereas ester variations dictate industrial or agricultural utility .

Research Findings and Challenges

- Synthetic Challenges : Traditional Friedel-Crafts acylation produces regioisomeric mixtures, necessitating costly separation or improved catalytic systems .

- Application-Specific Design : Unlike pesticidal esters (e.g., chlorobenzilate), the target compound’s oxobutyl chain is tailored for cyclopropanation in drug synthesis .

- Thermodynamic vs. Kinetic Control : Recent patents demonstrate that reaction conditions (e.g., solvent polarity, temperature) can shift isomer ratios, favoring the para isomer .

Biological Activity

Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate, with the molecular formula C₁₆H₂₁ClO₃ and a molecular weight of approximately 297 g/mol, is a synthetic compound notable for its diverse applications in organic synthesis and pharmaceutical formulations. This compound features an ethyl ester group, a chloro substituent, and a dimethylbenzene moiety, which contribute to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁ClO₃ |

| Molecular Weight | 296.79 g/mol |

| Density | 1.105 g/cm³ |

| Boiling Point | 409.8 °C |

| Flash Point | 150.7 °C |

| Vapor Pressure | 6.33E-07 mmHg at 25 °C |

These properties indicate that the compound is stable under normal conditions but may require careful handling due to its potential volatility and flammability.

Case Studies and Research Findings

- Antihistaminic Activity : A study on related compounds showed that derivatives of piperidine could effectively block H1 receptors, leading to reduced allergic reactions. Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate's structural features suggest it could share this property.

- Synthesis and Biological Testing : Research has indicated that modifications of similar esters can yield compounds with enhanced biological activity. For instance, the synthesis of hydroxydiphenylmethylpiperidines has shown promising results in antihistaminic tests .

- Photodegradation Studies : Investigations into the stability of structurally related compounds under UV light have revealed that certain degradation products retain biological activity, suggesting that ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate may also undergo transformations that could affect its efficacy .

Comparative Analysis with Related Compounds

The following table compares ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate with structurally similar compounds regarding their biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.